

# Handling and safety precautions for 4-Methyl-1,3-oxazole-5-carbonitrile

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## Compound of Interest

Compound Name: 4-Methyl-1,3-oxazole-5-carbonitrile

Cat. No.: B089439

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## Technical Support Center: 4-Methyl-1,3-oxazole-5-carbonitrile

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **4-Methyl-1,3-oxazole-5-carbonitrile**. It includes safety precautions, handling guidelines, troubleshooting for experimental work, and frequently asked questions.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-Methyl-1,3-oxazole-5-carbonitrile** is provided below for easy reference.

Property	Value
CAS Number	1003-52-7[1][2][3][4]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O[2][4][5][6]
Molecular Weight	108.10 g/mol [2][4][5][6]
Appearance	Light brown to brown liquid[3]
Boiling Point	60-62 °C @ 20 Torr[6]
Density	1.18 g/cm <sup>3</sup> [6]
Flash Point	75 °C[6]
Refractive Index	1.488[6]
Storage Temperature	2-8°C[3]

## Safety and Handling Precautions

GHS Hazard Classification:

- Flammable liquids: Category 3[6]
- Acute toxicity (Oral): Category 4[6]
- Acute toxicity (Inhalation): Category 4[6]
- Eye irritation: Category 2[6]
- Hazardous to the aquatic environment, long-term (Chronic): Category Chronic 3[6]

Precautionary Statements:

- Prevention:
  - Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]
  - Keep container tightly closed.[5]

- Ground and bond container and receiving equipment.[6]
- Use explosion-proof electrical/ventilating/lighting equipment.[6]
- Use non-sparking tools.[6]
- Take action to prevent static discharges.[6]
- Wash hands and any exposed skin thoroughly after handling.[5]
- Do not eat, drink, or smoke when using this product.[5]
- Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- Use only outdoors or in a well-ventilated area.[5]
- Wear protective gloves/protective clothing/eye protection/face protection.[5]
- Response:
  - If on skin (or hair): Take off immediately all contaminated clothing. Rinse affected areas with water or shower.[6]
  - If swallowed: Get medical help. Rinse mouth.[6]
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
  - If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help.[6]
  - In case of fire: Use appropriate extinguishing media to extinguish.[6]
- Storage:
  - Store in a well-ventilated place. Keep cool.[6]
  - Store locked up.[5]

- Disposal:
  - Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

## Experimental Protocol: Synthesis via Van Leusen Reaction

This protocol provides a general methodology for the synthesis of 4-substituted oxazoles, which can be adapted for **4-Methyl-1,3-oxazole-5-carbonitrile**.

**Reaction Principle:** The Van Leusen reaction is a versatile method for synthesizing oxazoles. For 4-substituted oxazoles, an  $\alpha$ -substituted tosylmethyl isocyanide (TosMIC) derivative reacts with an aldehyde in the presence of a base. The substituent on the  $\alpha$ -carbon of the TosMIC reagent becomes the substituent at the 4-position of the resulting oxazole. The reaction proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole.[7]

Materials:

- $\alpha$ -substituted tosylmethyl isocyanide (e.g.,  $\alpha$ -methyl-p-toluenesulfonylmethyl isocyanide)
- Aldehyde (in this case, a reagent that would lead to the 5-carbonitrile, such as glycolonitrile, though specific adaptations would be needed)
- Potassium carbonate ( $K_2CO_3$ )
- Methanol (MeOH)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

- Silica gel for column chromatography

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the  $\alpha$ -substituted TosMIC (1.0 equivalent) and the aldehyde (1.0 equivalent) in methanol.[\[7\]](#)
- Add potassium carbonate (2.0 equivalents) to the stirred solution.[\[7\]](#)
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[\[7\]](#)
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the methanol under reduced pressure.[\[7\]](#)
- To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.[\[7\]](#)
- Separate the layers and extract the aqueous layer with ethyl acetate.[\[7\]](#)
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[\[7\]](#)
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired **4-Methyl-1,3-oxazole-5-carbonitrile**.

## Troubleshooting Guides

### Synthesis Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low or no product yield	1. Inactive reagents. 2. Insufficient base. 3. Reaction not at reflux temperature. 4. Insufficient reaction time.	1. Use freshly distilled aldehyde and ensure TosMIC derivative is pure. 2. Ensure potassium carbonate is anhydrous and use the correct stoichiometry. 3. Monitor the internal reaction temperature to ensure it reaches the boiling point of methanol. 4. Continue to monitor the reaction by TLC until the starting materials are consumed.
Formation of side products	1. Presence of water in the reaction. 2. Incorrect stoichiometry of reagents. 3. Overheating or prolonged reaction time.	1. Use anhydrous methanol and ensure all glassware is thoroughly dried. 2. Carefully measure all reagents. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in purification	1. Co-elution of impurities with the product. 2. Product instability on silica gel.	1. Try a different solvent system for column chromatography. Consider using a gradient elution. 2. If the product is suspected to be unstable on silica, consider alternative purification methods such as distillation under reduced pressure.

## General Experimental Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Unexpected reaction outcome when using the compound	1. Reaction with incompatible reagents (strong oxidizing agents, strong acids, or strong bases). 2. Thermal decomposition.	1. Avoid using strong oxidizing agents, strong acids, or strong bases unless the reaction is specifically designed for them. Oxazoles can be sensitive to these conditions. 2. Maintain the recommended reaction temperature and avoid localized overheating.
Compound degradation during workup	1. Hydrolysis of the nitrile group under acidic or basic conditions.	1. Perform aqueous workups under neutral or mildly acidic/basic conditions if possible. Minimize the time the compound is in contact with aqueous acid or base.
Inconsistent analytical data (NMR, etc.)	1. Presence of impurities. 2. Sample degradation.	1. Re-purify the compound. 2. Store the purified compound under the recommended conditions (2-8°C, inert atmosphere if possible) and analyze promptly after preparation.

## Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **4-Methyl-1,3-oxazole-5-carbonitrile**?

A1: The primary hazards are its flammability, and it is harmful if swallowed or inhaled. It also causes serious eye irritation.<sup>[6]</sup> It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: What is the recommended storage condition for this compound?

A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area at a temperature of 2-8°C.[3]

Q3: What materials should be avoided when working with **4-Methyl-1,3-oxazole-5-carbonitrile**?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions or degradation of the compound.

Q4: What are the expected thermal decomposition products?

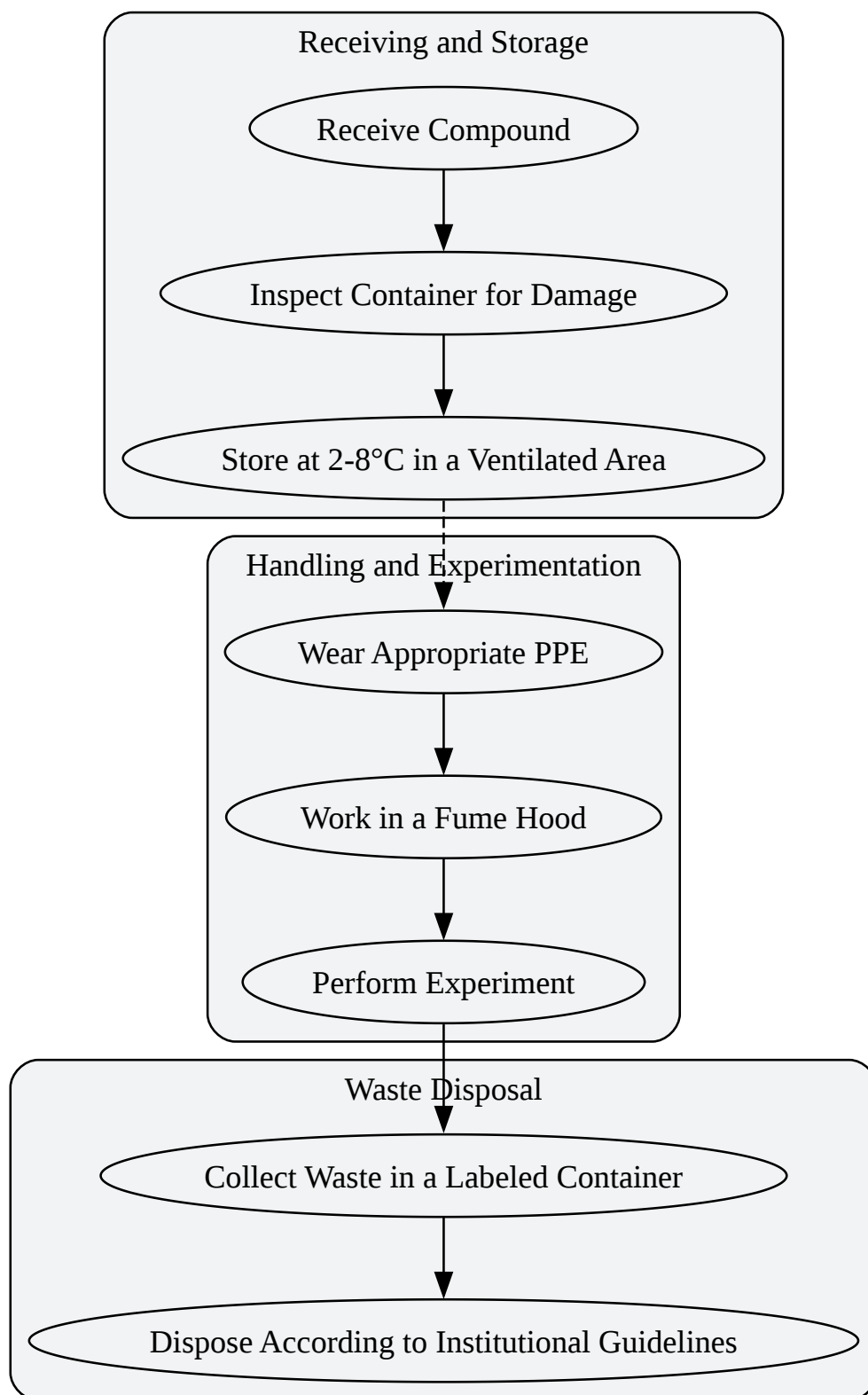
A4: While specific data for this compound is not available, the thermal decomposition of nitrile-containing compounds can produce toxic fumes, including hydrogen cyanide and oxides of nitrogen.[8] Therefore, it is crucial to avoid overheating this compound.

Q5: Is this compound soluble in common organic solvents?

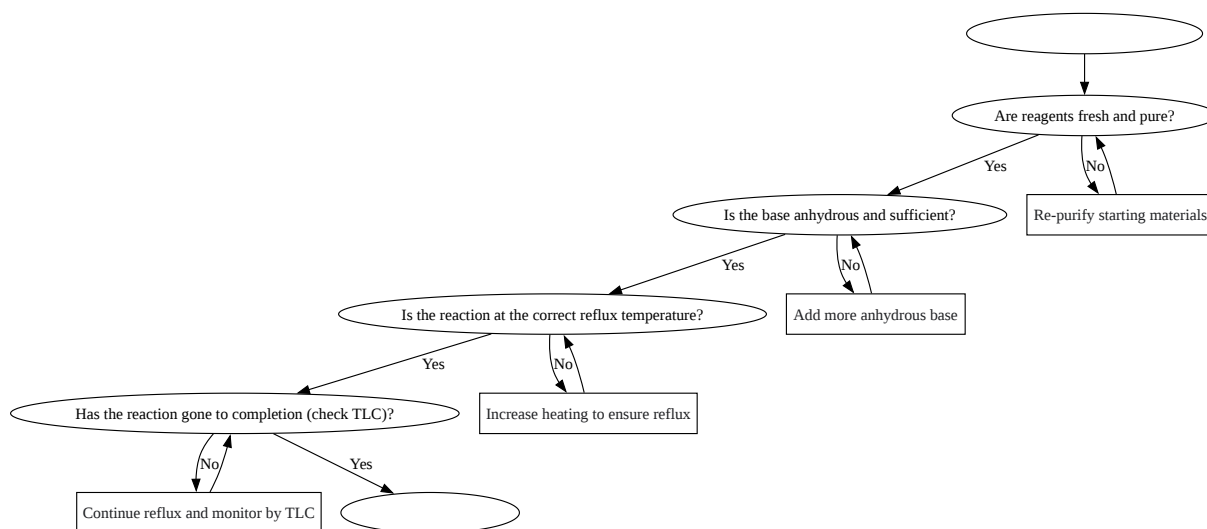
A5: While specific solubility data is not readily available, based on its structure, it is expected to be soluble in a range of common organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). It is always recommended to perform a small-scale solubility test before preparing larger solutions.

## Visualizations





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